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Introduction
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1]

[2] The discovery of an activating V617F mutation in the JAK2 gene in many patients with

myeloproliferative neoplasms (MPNs), such as polycythemia vera, has established JAK2 as a

critical therapeutic target.[1] NVP-BSK805 demonstrates high selectivity for JAK2 over other

JAK family members, including JAK1, JAK3, and TYK2.[1][3] In cellular assays, NVP-BSK805
effectively inhibits the constitutive phosphorylation of STAT5, a key downstream substrate of

JAK2, leading to the suppression of cell proliferation and the induction of apoptosis in cells

harboring the JAK2(V617F) mutation.[1][4] These application notes provide detailed protocols

for key in vitro assays to evaluate the activity of NVP-BSK805.

Data Presentation: Inhibitory Activity of NVP-
BSK805
The inhibitory potency of NVP-BSK805 has been characterized in both biochemical and cell-

based assays.

Table 1: Biochemical Inhibitory Activity (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) of NVP-BSK805
against isolated JAK family kinase domains.
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Target Kinase IC50 (nM) Notes

JAK2 (JH1 Domain) 0.48 - 0.5
ATP-competitive inhibition.[4]

[5][6]

JAK2 (Full-Length, Wild-Type) 0.58
Assessed via radiometric filter

binding assay.[2][5][7]

JAK2 (Full-Length, V617F

Mutant)
0.56

High potency against the key

activating mutation.[2][5][7]

JAK1 (JH1 Domain) 31.63 - 32

Demonstrates >20-fold

selectivity for JAK2 over JAK1.

[4][5][6]

JAK3 (JH1 Domain) 18.68 - 19 [4][5][6]

TYK2 (JH1 Domain) 10.76 - 11 [4][5][6]

The calculated Ki value for NVP-BSK805 against JAK2 is 0.43 nM.[5][8]

Table 2: Cellular Antiproliferative Activity (GI50)
This table presents the half-maximal growth inhibition (GI50) of NVP-BSK805 in various human

cell lines.
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Cell Line
Relevant
Mutation(s)

GI50 Notes

SET-2 JAK2 V617F 88 nM

Human

megakaryoblastic

leukemia cell line.[5]

[8]

Other JAK2 V617F-

bearing lines
JAK2 V617F < 100 nM

General finding across

multiple patient-

derived cell lines.[4][5]

K-562 BCR-ABL ~1.5 µM

Chronic myelogenous

leukemia cell line,

used as a negative

control.[4][9]

CMK JAK3 A572V ~2.0 µM

Acute

megakaryoblastic

leukemia cell line,

used for selectivity

screening.[4][9]

Signaling Pathway and Experimental Workflows
JAK/STAT Signaling Pathway Inhibition by NVP-BSK805
The diagram below illustrates the canonical JAK/STAT signaling pathway and the mechanism

of inhibition by NVP-BSK805. Cytokine binding induces receptor dimerization, bringing JAK2

proteins into proximity, leading to their trans-phosphorylation and activation. Activated JAK2

then phosphorylates STAT5, which dimerizes, translocates to the nucleus, and regulates gene

expression. NVP-BSK805 competitively binds to the ATP-binding site of the JAK2 kinase

domain, preventing its catalytic activity and blocking all downstream signaling events.
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Caption: JAK/STAT signaling pathway and NVP-BSK805 mechanism of action.
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Experimental Workflow: In Vitro Kinase Assay
This workflow outlines the key steps for determining the IC50 value of NVP-BSK805 against a

purified kinase using a luminescence-based detection method like ADP-Glo™.
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Caption: Generalized workflow for an in vitro biochemical kinase assay.
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Experimental Workflow: Cell-Based Assays
This diagram shows a typical workflow for assessing the effect of NVP-BSK805 on cell

proliferation and downstream STAT5 signaling.
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Caption: Workflow for cell proliferation and phospho-protein analysis.
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Experimental Protocols
Protocol 1: In Vitro JAK2 Kinase Inhibition Assay
(Luminescence-Based)
This protocol is adapted from commercially available kits (e.g., ADP-Glo™) for measuring

kinase activity.

Materials:

Recombinant human JAK2 kinase (wild-type or V617F)

Kinase substrate (e.g., a suitable tyrosine-containing peptide)

ATP solution

NVP-BSK805, dissolved in 100% DMSO

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (or equivalent)

White, opaque 96-well or 384-well assay plates

Luminometer

Procedure:

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of NVP-BSK805 in 100%

DMSO. For a typical assay, the starting concentration might be 10 µM.

Assay Plate Setup: Add 1 µL of diluted NVP-BSK805 or DMSO (vehicle control) to the

appropriate wells of the assay plate.

Kinase Reaction:

Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The final kinase

concentration should be optimized beforehand to be in the linear range of the assay.
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Add the 2X kinase/substrate solution to the wells containing the compound.

Mix gently and pre-incubate for 15 minutes at room temperature.

Initiate Reaction:

Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be at or

near the Km of ATP for JAK2.

Add the 2X ATP solution to all wells to start the kinase reaction.

Mix the plate and incubate at room temperature for 60 minutes.

Signal Detection:

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining

ATP. Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

Incubate for 30 minutes at room temperature.

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Analysis: Convert raw luminescence units to percent inhibition relative to vehicle (0%

inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[NVP-
BSK805] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (WST-1 Method)
This protocol measures the antiproliferative effects of NVP-BSK805 on JAK2-dependent cell

lines.[2][5]

Materials:

JAK2 V617F-positive cell line (e.g., SET-2)

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

NVP-BSK805, dissolved in DMSO
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WST-1 cell proliferation reagent

Clear, flat-bottomed 96-well cell culture plates

Microplate reader (450 nm)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 90 µL of

complete medium. Incubate for 24 hours at 37°C, 5% CO2.

Compound Treatment:

Prepare serial dilutions of NVP-BSK805 in complete medium.

Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO)

wells as a negative control. The final DMSO concentration should not exceed 0.5%.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[2][5]

Viability Measurement:

Add 10 µL of WST-1 reagent to each well.

Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed.

Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using

a microplate reader.

Analysis: Subtract the background absorbance (media only) from all wells. Normalize the

data to the vehicle-treated control wells (100% viability). Plot the normalized viability versus

log[NVP-BSK805] and fit the data to determine the GI50 value.

Protocol 3: Western Blot for STAT5 Phosphorylation
This protocol assesses the ability of NVP-BSK805 to inhibit the phosphorylation of STAT5 in a

cellular context.

Materials:
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JAK2 V617F-positive cell line (e.g., SET-2)

Complete cell culture medium

NVP-BSK805, dissolved in DMSO

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and blotting equipment

PVDF membranes

Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-STAT5

HRP-conjugated anti-rabbit secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Treatment: Seed cells in a 6-well plate and grow to ~80% confluency. Treat cells with

varying concentrations of NVP-BSK805 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours at 37°C.

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE and Transfer:
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Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.

Perform electrophoresis to separate proteins by size.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody for phospho-STAT5 (e.g., 1:1000

dilution) overnight at 4°C.

Wash the membrane 3 times with TBST.

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at

room temperature.

Wash the membrane 3 times with TBST.

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped

and reprobed with an antibody against total STAT5.

Analysis: Perform densitometry analysis on the bands to quantify the ratio of phosphorylated

STAT5 to total STAT5 at each concentration of NVP-BSK805.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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